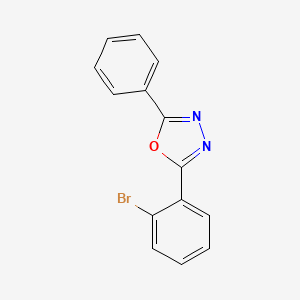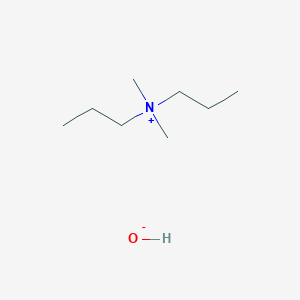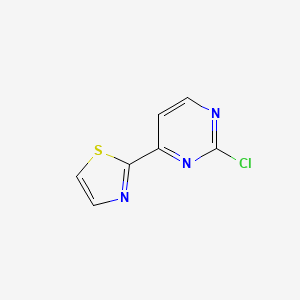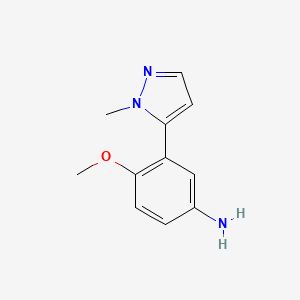
2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Descripción general
Descripción
2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, commonly known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. BPO is a five-membered ring containing two nitrogen atoms and one oxygen atom, which makes it an important building block in the synthesis of various biologically active compounds.
Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Activity
Research has demonstrated that 2,5-disubstituted 1,3,4-oxadiazole compounds, a category that includes 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, exhibit significant antimicrobial activities. A study by Gul et al. (2017) explored the synthesis of such compounds and their effectiveness against various microbial species. They also assessed the hemolytic activity of these compounds, finding that most of them showed active antimicrobial properties with variable potency.
Crystal Structure Characterization
The structural aspects of 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives have been a subject of research. In a study by Jiang et al. (2014), two heterocyclic compounds including 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole were synthesized and characterized using various spectroscopic techniques and X-ray crystallography. This research contributes to the understanding of the molecular structure of these compounds.
Synthesis and Characterization for Biological Activities
The synthesis and characterization of derivatives of 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole for potential biological applications have been explored. Ustabaş et al. (2020) Ustabaş et al. (2020) synthesized and characterized a compound containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, assessing its antimicrobial activities and suggesting its potential as a drug candidate after further in vivo studies.
Electronic and Optical Applications
2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole derivatives have been studied for their electronic and optical properties. A study by Cooper et al. (2022) investigated carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, highlighting their potential in organic light-emitting diodes (OLEDs) due to their blue-shifted fluorescence and efficient reverse intersystem crossing rates.
Anti-Inflammatory Activity
The anti-inflammatoryproperties of 1,3,4-oxadiazole derivatives, which include 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, have been a focus of research. Santhanalakshmi et al. (2022) Santhanalakshmi et al. (2022) conducted an in vitro study evaluating the anti-inflammatory characteristics of a new family of 2,5-disubstituted 1,3,4-oxadiazole compounds. Their findings indicated significant anti-inflammatory activity in these compounds, which highlights their potential therapeutic applications.
Synthesis and Antibacterial Activities
The antibacterial properties of 1,3,4-oxadiazole derivatives, including those related to 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, have been extensively studied. A research by Shu-jun (2006) focused on the synthesis and antibacterial activities of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, demonstrating significant bacteriostatic effects on various bacterial strains.
Nonlinear Optical Characterization
The nonlinear optical properties of 1,3,4-oxadiazole derivatives have also been a subject of interest. Chandrakantha et al. (2011) Chandrakantha et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl and analyzed their optical nonlinearity, indicating potential applications in optoelectronics.
Computational and Pharmacological Evaluation
The computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including those related to 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, has been explored. Faheem (2018) Faheem (2018) conducted a study assessing the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of novel derivatives, providing insights into their diverse pharmacological applications.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTOVESBFFREMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232696 | |
| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
CAS RN |
83817-43-0 | |
| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83817-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083817430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89571 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-BROMOPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW6JLJ952S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B3287073.png)

![Methyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B3287095.png)


![3-(3,4-dimethoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3287135.png)


![Methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B3287150.png)
![17-Isocyanato-18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B3287158.png)
